Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

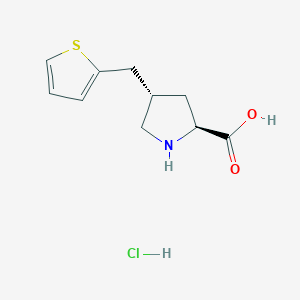

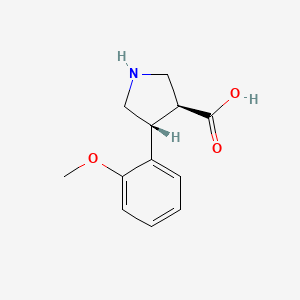

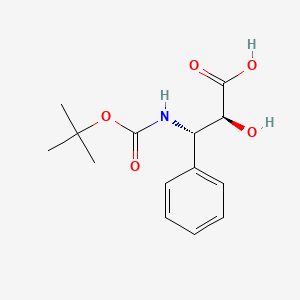

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their use in pharmaceuticals, particularly as building blocks for antibiotics and other therapeutic agents .

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the practical preparation of a related compound, a side-chain of the fourth generation of cephem antibiotics, involves skeletal rearrangement from aminoisoxazoles and reactions with alkoxycarbonyl isothiocyanates to produce methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates . Similarly, novel thiazolo derivatives from methyl 2-(thiazol-2-ylcarbamoyl)acetate have been synthesized through condensation with phenyl isothiocyanate and subsequent reactions . These methods highlight the intricate chemistry involved in producing thiazole-based compounds.

Molecular Structure Analysis

The molecular and solid-state structures of thiazole derivatives can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like B3LYP calculations . These analyses provide insights into the configuration of the molecules, which is crucial for understanding their reactivity and interaction with biological targets. For example, the molecular structure of a methyl thiazolidinylidene acetate derivative was elucidated, revealing the importance of intermolecular hydrogen bonds and π-π interactions in crystal packing .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that modify their structure and function. For instance, the reaction of N-amidinothiourea with dimethyl acetylenedicarboxylate leads to the formation of methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5(4H)-ylidene]acetate, which can further react in multicomponent condensations to yield new derivatives . Additionally, the synthesis of 2-amino-(2-thioxo-3-alkyl-4-methyl-3H-thiazol-5-yl)-[1,3,4]thiadiazoles involves alkylation and acetylation reactions, demonstrating the versatility of thiazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. These properties include solubility, melting points, and reactivity, which are essential for their pharmacological applications. For example, the antifungal activity of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives is related to their ability to interact with biological targets, which is a function of their chemical properties . The antitumor and antifilarial activities of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives also depend on their molecular characteristics, such as the presence of isothiocyanate groups .

Applications De Recherche Scientifique

Medicinal Perspective and Drug Synthesis

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate, due to its structural properties, plays a crucial role in medicinal chemistry, particularly in the synthesis of various drugs. Its applications span across antimicrobial, anticancer, and antidiabetic agents due to the versatility and effectiveness of the thiazolidinedione and related heterocyclic compounds. The ability to modify the thiazolidinedione (TZD) nucleus at N-3 and C-5 positions has led to the development of numerous lead molecules for treating various clinical disorders. This structural flexibility and the possibility for various substitutions make it a valuable tool for creating novel drug molecules aimed at combating life-threatening ailments (Singh et al., 2022).

One notable drug synthesized using a structure related to methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is (S)-clopidogrel. As an antithrombotic and antiplatelet drug, clopidogrel's synthesis highlights the importance of specific enantiomers for pharmaceutical activity. The extensive research into developing facile synthetic approaches for (S)-clopidogrel underscores the significance of such heterocyclic compounds in drug development. The review by Saeed et al. (2017) discusses various synthetic methodologies for clopidogrel, showcasing the compound's impact on advancing synthetic chemistry for medicinal purposes (Saeed et al., 2017).

Neurological Applications

The structural analogues of methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate contribute significantly to neurological research, particularly in the study of glutamate receptors such as NMDA and AMPA receptors. These receptors play critical roles in synaptic plasticity, learning, and memory, making them targets for treating various psychiatric and neurological diseases. Research on compounds that can modulate these receptors offers potential therapeutic pathways for conditions such as depression, anxiety, and neurodegeneration.

Compounds structurally related to methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate have been explored for their roles in enhancing or inhibiting glutamate receptor function, providing insights into the development of novel antidepressants and neuroprotective agents. Studies focusing on AMPA receptor agonists, for instance, highlight the potential for rapid-acting antidepressant effects, suggesting a promising area for future research in mental health treatment (Yang et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTGLNPZNUZMIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377025 |

Source

|

| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

CAS RN |

259654-73-4 |

Source

|

| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)